molecular formula C19H24N2O2 B1389910 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020722-98-8

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No. B1389910
CAS RN: 1020722-98-8
M. Wt: 312.4 g/mol
InChI Key: QIVZTEHEGAIGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is a small molecule that is used primarily for research purposes. It is a synthetic compound that has been used for a variety of experiments in various fields, such as biochemistry, physiology, and pharmacology. This molecule is of particular interest due to its ability to interact with a variety of biological targets, as well as its potential applications in drug discovery.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has been used in a variety of scientific research applications. For example, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. Additionally, it has been used to study the structure-activity relationships of various compounds and to investigate the structure-function relationships of proteins.

Mechanism of Action

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is believed to act as an antagonist at muscarinic receptors. Specifically, it binds to the muscarinic M3 receptor and inhibits its activity. This inhibition of activity leads to a decrease in the signal transduction of the receptor and a decrease in the downstream physiological effects.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of acetylcholine from neurons, resulting in a decrease in the activity of the muscarinic M3 receptor. Additionally, it has been shown to decrease the activity of adenylyl cyclase, resulting in a decrease in the production of cyclic AMP. Finally, it has been shown to inhibit the activity of phospholipase C, resulting in a decrease in the production of inositol triphosphate.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has several advantages when used in laboratory experiments. First, it is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, it is relatively non-toxic, making it safe to use in experiments. Finally, it has a high affinity for muscarinic M3 receptors, making it an ideal tool for studying the mechanism of action of drugs and other compounds.
However, there are some limitations to using this compound in laboratory experiments. First, it is a synthetic compound, so it is not available in natural sources. Additionally, it is relatively expensive to synthesize, making it difficult to use in large-scale experiments. Finally, it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has a variety of potential future applications. For example, it could be used in drug discovery to design and develop new drugs that target muscarinic receptors. Additionally, it could be used to study the structure-function relationships of proteins and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanism of action of various drugs and to develop new drugs that target specific biological pathways.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-13(2)16-7-5-6-8-18(16)23-12-19(22)21-17-11-15(20)10-9-14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZTEHEGAIGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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